6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid

描述

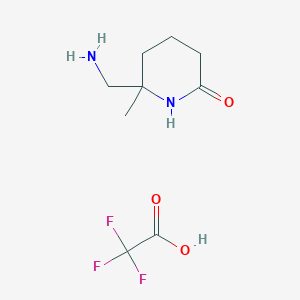

6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid (hereafter referred to as the target compound) is a piperidinone derivative combined with trifluoroacetic acid (TFA) as a counterion. The structure comprises a six-membered piperidinone ring with an aminomethyl and methyl substituent at the 6-position, paired with TFA to enhance solubility and stability.

The presence of TFA (CAS 76-05-1) is critical, as it is a strong acid with high volatility and solubility in organic solvents, making it ideal for salt formation in drug development . The aminomethyl group may confer hydrogen-bonding capabilities, influencing receptor interactions or catalytic activity .

属性

IUPAC Name |

6-(aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2HF3O2/c1-7(5-8)4-2-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKJCOTRYUHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)CN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)-6-methylpiperidin-2-one typically involves the reaction of 6-methylpiperidin-2-one with formaldehyde and ammonia, followed by the addition of trifluoroacetic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, and amines under appropriate solvent conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidinone derivatives.

科学研究应用

6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The piperidinone structure allows for versatile binding interactions, making it a valuable scaffold in drug design.

相似化合物的比较

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Trifluoroacetic Acid

a. rac-(5R,6S)-5-(Aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one; Trifluoroacetic Acid

- Structure: Similar piperidinone core but includes a pyrazolyl substituent and methyl group at the 1-position.

- This structural variation could alter bioavailability or target specificity .

b. 7-Bromo-3-(4-piperidyl)-1H-benzimidazol-2-one;2,2,2-Trifluoroacetic Acid

- Structure : Benzimidazolone fused to a piperidine ring, brominated at the 7-position.

- Key Differences: The benzimidazolone moiety adds rigidity and planar aromaticity, which may enhance binding to enzymes or DNA compared to the target compound’s flexible piperidinone ring. The bromine atom could facilitate halogen bonding .

c. 2-[6-(Trifluoromethyl)piperidin-3-yl]acetic Acid

- Structure : Piperidine ring with a trifluoromethyl group and acetic acid side chain.

- Key Differences: The trifluoromethyl group increases lipophilicity and metabolic stability, while the acetic acid moiety introduces acidity (pKa ~4.7), contrasting with the target compound’s neutral aminomethyl group .

Trifluoroacetic Acid Salts in Pharmaceutical Contexts

a. N-(6-Aminohexyl)-2,2,2-trifluoroacetamide; Trifluoroacetic Acid

- Structure : Linear hexyl chain with a terminal amine and trifluoroacetamide group.

- The trifluoroacetamide group may act as a prodrug moiety .

b. Ethylmethanethiosulfonate-2-carboxy[(5’-amino-1’-carboxypentyl)iminodiacetic Acid] Amide; Trifluoroacetic Acid

- Structure: Complex structure with iminodiacetic acid and thiosulfonate groups.

- Key Differences : Designed for thiol-specific reactivity, enabling disulfide bond formation in protein engineering—a functional niche distinct from the target compound’s likely role as a building block or receptor ligand .

Physicochemical and Functional Comparisons

Table 1: Molecular Properties of Selected Compounds

*Estimated based on component structures.

Key Observations:

Molecular Weight : The target compound falls within the mid-range (278–333 g/mol), typical for bioactive small molecules. Lower molecular weight analogs (e.g., 211.18 g/mol) may exhibit better bioavailability .

Acid-Base Properties: TFA’s strong acidity (pKa ~0.23) ensures salt formation, improving solubility in polar solvents compared to non-fluorinated acids .

Trifluoromethyl Groups: Increase lipophilicity (logP) and resistance to oxidative metabolism, as seen in compound 2-[6-(trifluoromethyl)piperidin-3-yl]acetic acid .

常见问题

Q. What are the established synthetic routes for 6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step processes, including cyclization, amination, and acid-base reactions. For example:

Cyclization : React precursors (e.g., lactams or amines) under reflux with catalysts like trifluoroacetic acid (TFA) to form the piperidin-2-one core.

Amination : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like sodium cyanoborohydride.

Purification : Employ column chromatography or recrystallization for intermediate isolation.

Characterization : Confirm structures using NMR (e.g., H, C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. What analytical techniques are critical for verifying the purity and stability of this compound?

Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and C18 columns, comparing retention times against standards.

- Stability Testing : Conduct accelerated degradation studies under stress conditions (pH variations, heat, light) and monitor via TLC or LC-MS for decomposition products .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For instance, split-plot designs (as in agricultural chemistry studies) allow simultaneous testing of multiple factors .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound isocyanates) to trap reactive intermediates. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .

Q. How do structural modifications (e.g., substituent position, fluorine content) influence the compound’s bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the trifluoromethyl group or piperidine ring substituents. Compare binding affinities using surface plasmon resonance (SPR) or fluorescence polarization assays.

- Case Study : Fluorine positioning (para vs. meta) in aromatic rings alters electron-withdrawing effects, impacting receptor interactions (observed in related trifluoromethylphenyl derivatives) .

Q. How can discrepancies in reported bioactivity data across studies be systematically addressed?

Methodological Answer:

- Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) to isolate variables.

- Meta-Analysis : Use statistical tools (ANOVA, regression models) to compare datasets. For example, discrepancies in antioxidant activity assays may arise from differing DPPH radical concentrations or incubation times .

Q. What experimental frameworks are suitable for assessing the environmental fate of this compound?

Methodological Answer:

- Environmental Persistence : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL):

- Abiotic Testing : Measure hydrolysis rates at varying pH levels and photodegradation under UV light.

- Biotic Testing : Use microbial consortia to assess biodegradability via OECD 301 guidelines .

- Ecotoxicology : Evaluate acute toxicity in Daphnia magna or zebrafish embryos, reporting LC values .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

Methodological Answer:

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

- Controlled Stability Chambers : Store samples at 25°C/60% RH (ICH Q1A guidelines) and compare degradation profiles.

- Data Reconciliation : Apply multivariate analysis (PCA) to identify humidity or temperature as key degradation drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。